![molecular formula C23H25N3O3S B6117064 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6117064.png)
2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one, also known as BPTI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiazole derivatives and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to induce apoptosis, inhibit angiogenesis, and suppress the activity of matrix metalloproteinases. In Alzheimer's disease, 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one inhibits acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. In schizophrenia, 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one acts as a dopamine D2 receptor antagonist, which reduces the activity of dopamine in the brain.
Biochemical and Physiological Effects
2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to have several biochemical and physiological effects. In cancer cells, 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one inhibits cell proliferation, induces apoptosis, and suppresses the activity of matrix metalloproteinases. In Alzheimer's disease, 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one inhibits acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. In schizophrenia, 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one acts as a dopamine D2 receptor antagonist, which reduces the activity of dopamine in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for its target receptors, which makes it an ideal candidate for drug development. However, one of the limitations of using 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and schizophrenia. Another direction is to develop more efficient synthesis methods for 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one, which can improve its yield and purity. Additionally, the development of novel analogs of 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one can lead to the discovery of new drugs with improved pharmacological properties. Finally, the study of the pharmacokinetics and pharmacodynamics of 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one can provide valuable information for the development of safe and effective drugs.
Synthesis Methods
The synthesis of 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one involves the reaction between 2-amino-4-benzylpiperazine and 2,4-dimethoxybenzaldehyde in the presence of thiosemicarbazide. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to form the thiazole ring. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and schizophrenia. In cancer research, 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one has shown promising results as an anticancer agent by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to inhibit acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. In addition, 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been studied for its potential use in the treatment of schizophrenia, where it has been shown to act as a dopamine D2 receptor antagonist.
properties
IUPAC Name |
(5Z)-2-(4-benzylpiperazin-1-yl)-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-28-19-9-8-18(20(15-19)29-2)14-21-22(27)24-23(30-21)26-12-10-25(11-13-26)16-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIMKACVIDJBBV-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.